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molecular formula C14H19NO3 B8400369 (4-Phenyl-butyrylamino)-acetic acid ethyl ester

(4-Phenyl-butyrylamino)-acetic acid ethyl ester

Cat. No. B8400369
M. Wt: 249.30 g/mol
InChI Key: CZTSIIMDDJFVBL-UHFFFAOYSA-N
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Patent
US04734424

Procedure details

4-Phenylbutyric acid (2.46 g, 15 mmol) was dissolved in distilled THF (70 ml) in an argon atmosphere. After cooling in an ice bath, carbonyldiimidazole (CDI) (2.43 g, 1.5 mmol) was added and the mixture was stirred cold 1 hour and at room temperature 1 hour. The mixture was then cooled and glycine ethyl ester ·HCl (2.09 g, 15 mmol) and distilled Et3N (2.1 ml, 15 mmol) were added. The mixture was left stirring overnight at room temperature. After removal of the solvent in vacuo, Et2O (200 ml) was added. The solution was washed with 1N HCl (70 ml), 0.5 N NaOH (70 ml) and saturated NaCl solution (70 ml), dried (MgSO4) and freed of solvent in vacuo leaving title compound (3.13 g, 84%) as white crystalline material. TLC: silica gel, Et2O, UV; Rf: 0.58.
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10]([OH:12])=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:25]([O:27][C:28](=[O:31])[CH2:29][NH2:30])[CH3:26].Cl.CCN(CC)CC>C1COCC1>[CH2:25]([O:27][C:28](=[O:31])[CH2:29][NH:30][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)[CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(=O)O
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.43 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Step Three
Name
Quantity
2.09 g
Type
reactant
Smiles
C(C)OC(CN)=O.Cl
Name
Quantity
2.1 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred cold 1 hour and at room temperature 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
The mixture was left
STIRRING
Type
STIRRING
Details
stirring overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo, Et2O (200 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed with 1N HCl (70 ml), 0.5 N NaOH (70 ml) and saturated NaCl solution (70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CNC(CCCC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.13 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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